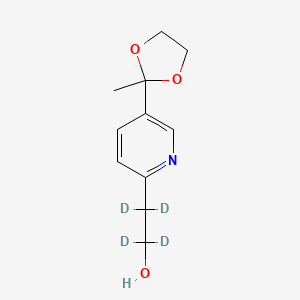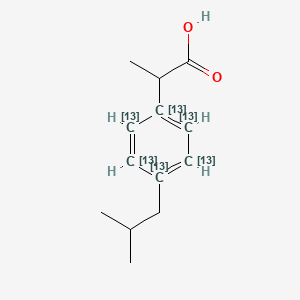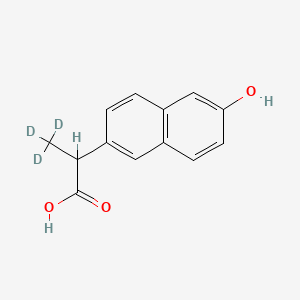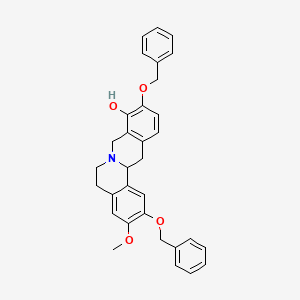
Etravirine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etravirine-13C3 is a stable isotope-labeled compound of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. Etravirine is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its activity against both wild-type and non-nucleoside reverse transcriptase inhibitor-resistant strains of HIV .
Wissenschaftliche Forschungsanwendungen
Etravirine-13C3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of etravirine in various samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of etravirine in biological systems.
Medicine: Utilized in research focused on developing new antiretroviral therapies and understanding drug resistance mechanisms in HIV treatment.
Industry: Applied in the pharmaceutical industry for quality control and validation of etravirine-containing products
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Etravirine is active against wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV virus, and is indicated for use in third- or fourth-line antiretroviral treatment regimens in children, adolescents, and adults . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals .
Vorbereitungsmethoden
The synthesis of etravirine involves several steps, including halogenation, amination, and nucleophilic substitution reactions. One practical method for synthesizing etravirine is via a microwave-promoted amination process. This method significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . The synthetic routes can be divided into two main methods:
Method 1: Using halogenated pyridines as starting materials.
Method 2: Using 4-guanidinobenzonitrile as the starting material or intermediate.
Analyse Chemischer Reaktionen
Etravirine-13C3 undergoes various chemical reactions, including:
Oxidation: Etravirine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert etravirine into its reduced forms.
Common reagents used in these reactions include halogenated pyridines, ammonia, and various nucleophiles. The major products formed from these reactions are intermediates that eventually lead to the final product, etravirine .
Vergleich Mit ähnlichen Verbindungen
Etravirine-13C3 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its higher genetic barrier to resistance and its activity against resistant strains of HIV. Similar compounds include:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Nevirapine: A first-generation non-nucleoside reverse transcriptase inhibitor.
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor with similar applications.
This compound stands out due to its improved resistance profile and effectiveness against a broader range of HIV strains.
Eigenschaften
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-WTZVUXPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747777 |
Source


|
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189671-48-4 |
Source


|
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
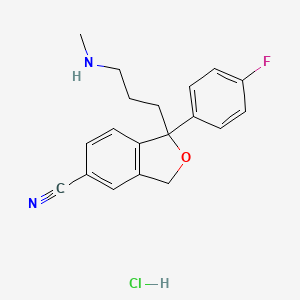
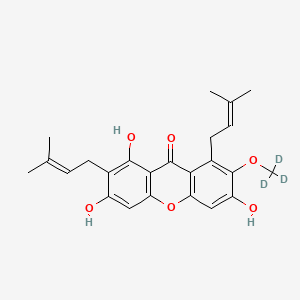

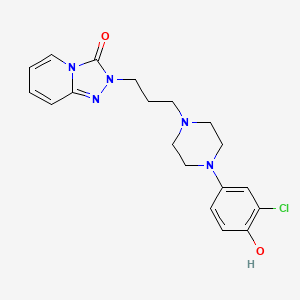
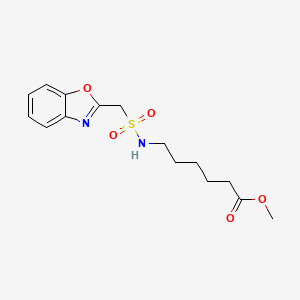

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
